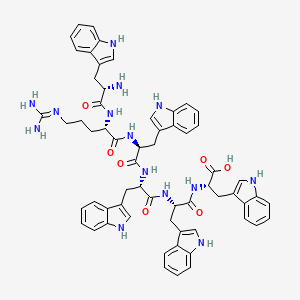

WRW4-OH

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H64N14O7/c62-44(24-34-29-66-45-17-6-1-12-39(34)45)55(76)71-50(22-11-23-65-61(63)64)56(77)72-51(25-35-30-67-46-18-7-2-13-40(35)46)57(78)73-52(26-36-31-68-47-19-8-3-14-41(36)47)58(79)74-53(27-37-32-69-48-20-9-4-15-42(37)48)59(80)75-54(60(81)82)28-38-33-70-49-21-10-5-16-43(38)49/h1-10,12-21,29-33,44,50-54,66-70H,11,22-28,62H2,(H,71,76)(H,72,77)(H,73,78)(H,74,79)(H,75,80)(H,81,82)(H4,63,64,65)/t44-,50-,51-,52-,53-,54-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXWFNAZHNGTHK-WOAIKHIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H64N14O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648690 | |

| Record name | L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1105.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

722541-91-5 | |

| Record name | L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

WRW4-OH: A Technical Guide to a Selective FPR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

WRW4-OH is a synthetic hexapeptide that has been identified as a potent and selective antagonist of the Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1) or the Lipoxin A4 receptor (ALX).[1][2] FPR2 is a G protein-coupled receptor (GPCR) that plays a pivotal role in the innate immune system by recognizing a diverse array of endogenous and exogenous ligands, thereby modulating inflammatory responses.[3][4] The dual nature of FPR2, capable of mediating both pro- and anti-inflammatory signals depending on the activating ligand, makes it a compelling target for therapeutic intervention in a variety of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.[5] this compound serves as an invaluable tool for dissecting the multifaceted roles of FPR2 and as a potential lead compound for the development of novel therapeutics.

This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative data on its inhibitory activity, and explicit experimental protocols for its characterization.

Mechanism of Action

This compound functions as a competitive antagonist at the FPR2 receptor. It directly competes with FPR2 agonists for the same binding site, thereby preventing receptor activation and the subsequent initiation of intracellular signaling cascades. This has been demonstrated through competitive binding assays where this compound effectively displaces radiolabeled FPR2 agonists. By blocking agonist binding, this compound inhibits downstream signaling pathways, including intracellular calcium mobilization and the phosphorylation of Extracellular signal-Regulated Kinase (ERK).

Quantitative Data

The inhibitory potency of this compound is primarily characterized by its half-maximal inhibitory concentration (IC50). The following tables summarize the available quantitative data for this compound in various in vitro assays.

| Parameter | Value | Assay | Notes | References |

| IC50 | ~0.23 µM | Inhibition of WKYMVm binding | This compound is a potent inhibitor of the synthetic FPR2 agonist WKYMVm. |

| Functional Inhibition | Effective Concentration | Assay | Key Findings | References |

| Calcium Mobilization | 1 - 10 µM | Intracellular Calcium Flux | Completely inhibits the increase in intracellular calcium induced by various FPR2 agonists such as WKYMVm, MMK-1, and Amyloid β42. | |

| ERK Phosphorylation | 1 - 10 µM | Western Blot / ELISA | Specifically blocks the phosphorylation of ERK, a key component of the MAPK signaling pathway. | |

| Chemotaxis | 1 - 10 µM | Boyden Chamber Assay | Inhibits the chemotactic migration of neutrophils towards FPR2 agonists. | |

| Superoxide Generation | 1 - 10 µM | Cytochrome c reduction assay | Blocks the production of superoxide in response to FPR2 agonists like Amyloid β42. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's antagonist activity. Below are protocols for key experiments.

Competitive Radioligand Binding Assay

Objective: To determine the IC50 value of this compound for the inhibition of radiolabeled agonist binding to FPR2.

Materials:

-

HEK293 or RBL-2H3 cells stably transfected with human FPR2.

-

Radioligand: e.g., [3H]-LXA4 or [3H]WKYMVm.

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA).

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 500 mM NaCl).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare cell membranes from the FPR2-expressing cells.

-

In a 96-well plate, add varying concentrations of unlabeled this compound.

-

Add a constant concentration of the radiolabeled FPR2 agonist (typically near its Kd value).

-

Add the cell membrane preparation.

-

Incubate for 60-90 minutes at room temperature with gentle agitation.

-

Terminate the binding by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of this compound and calculate the IC50 value using non-linear regression analysis.

Intracellular Calcium Mobilization Assay

Objective: To measure the ability of this compound to block the increase in intracellular calcium concentration following agonist stimulation of FPR2.

Materials:

-

FPR2-expressing cells (e.g., HL-60 or RBL-2H3 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

-

FPR2 agonist (e.g., WKYMVm).

-

This compound.

-

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Load the FPR2-expressing cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol (e.g., incubate with Fura-2 AM at 37°C for 30-60 minutes).

-

Wash the cells to remove excess dye and resuspend them in the assay buffer.

-

Aliquot the cell suspension into a 96-well plate.

-

Pre-incubate the cells with varying concentrations of this compound or a vehicle control for 15-30 minutes at 37°C.

-

Place the plate in the fluorescence reader and establish a baseline fluorescence reading.

-

Add a specific concentration of the FPR2 agonist (e.g., EC80) to stimulate the cells.

-

Immediately record the fluorescence intensity over time (typically for 1-2 minutes) to capture the peak response.

-

Quantify the inhibitory effect of this compound by comparing the peak fluorescence response in treated cells to that in control cells and determine the IC50 value.

Chemotaxis Assay

Objective: To assess the effect of this compound on the directed migration of cells towards an FPR2 agonist.

Materials:

-

Cells that exhibit chemotaxis in response to FPR2 agonists (e.g., isolated human neutrophils).

-

Boyden chamber with a microporous membrane.

-

FPR2 agonist (chemoattractant).

-

This compound.

-

Cell culture medium.

Procedure:

-

Fill the lower compartment of the Boyden chamber with medium containing the FPR2 agonist.

-

Pre-incubate a suspension of cells with this compound or a vehicle control.

-

Place the cell suspension in the upper compartment of the Boyden chamber.

-

Incubate the chamber to allow for cell migration through the membrane towards the chemoattractant.

-

After incubation, fix and stain the membrane.

-

Count the number of cells that have migrated to the lower side of the membrane using a microscope.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the FPR2 signaling pathway, the point of inhibition by this compound, and a typical experimental workflow for its validation.

References

- 1. benchchem.com [benchchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Role of WRW4 in Neuroinflammation Research

Introduction

Neuroinflammation, a chronic inflammatory state within the central nervous system (CNS), is a critical pathological feature of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis[1]. A key mediator in this process is the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor (GPCR) also known as Lipoxin A4 Receptor (ALX) or Formyl Peptide Receptor-Like 1 (FPRL1)[1][2]. FPR2 is expressed on various immune cells, including the brain's resident macrophages, microglia, as well as on neurons and astrocytes[1][3]. This receptor plays a complex, dual role; depending on the ligand it binds, it can trigger either pro-inflammatory or anti-inflammatory, pro-resolving signaling pathways. This positions FPR2 as a critical switch in modulating the brain's immune response.

The synthetic hexapeptide WRW4 (Trp-Arg-Trp-Trp-Trp-Trp) has been identified as a potent and selective antagonist of FPR2. By competitively blocking the receptor, WRW4 prevents its activation by a diverse range of agonists, including the pro-inflammatory amyloid-beta (Aβ) peptide. This makes WRW4 an indispensable pharmacological tool for investigating the specific role of FPR2-mediated signaling in the pathogenesis of neurodegenerative diseases and for exploring the therapeutic potential of targeting this pathway. This guide provides a comprehensive overview of WRW4, its mechanism of action, quantitative activity, detailed experimental protocols, and visualizations of the relevant biological pathways.

Mechanism of Action: Competitive Antagonism at FPR2/ALX

WRW4 functions as a selective, competitive antagonist at the FPR2/ALX receptor. Its primary mechanism involves directly competing with agonists for the same binding site on the receptor. This binding physically obstructs agonists, such as the Aβ42 peptide, lipoxin A4 (LXA4), or the synthetic peptide WKYMVm, from docking and inducing the necessary conformational change for receptor activation.

By preventing agonist binding, WRW4 effectively silences the downstream signaling cascades before they can be initiated. Activation of FPR2 by an agonist typically leads to the dissociation of its coupled G-protein into Gα and Gβγ subunits. These subunits, in turn, activate effector enzymes like phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), leading to a rapid increase in intracellular calcium ([Ca2+]i) and the activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK). WRW4's blockade of the receptor prevents these intracellular events, thereby inhibiting key cellular responses associated with neuroinflammation, including chemotaxis, superoxide generation, and the release of pro-inflammatory cytokines.

Quantitative Data for WRW4

The potency of WRW4 as an FPR2 antagonist has been quantified in various in vitro studies. This data is crucial for designing experiments and interpreting results.

| Parameter | Value | Description | Source(s) |

| IC₅₀ | ~0.23 µM | Concentration required for 50% inhibition of the synthetic agonist WKYMVm binding to FPR2/FPRL1. | |

| Effective In Vitro Concentration | 1 µM - 10 µM | Typical concentration range used to effectively antagonize FPR2 activation by various agonists in cell-based assays, such as calcium mobilization or chemotaxis. |

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling networks and experimental designs is essential for understanding the role of WRW4. The following diagrams were created using the Graphviz DOT language to illustrate these processes.

Caption: FPR2 signaling cascade and the inhibitory action of WRW4.

Caption: Experimental workflow for a microglial chemotaxis assay.

Key Experimental Protocols

Detailed methodologies are crucial for replicating and validating scientific findings. Below are summaries of key experimental protocols used to characterize the effects of WRW4.

Competitive Radioligand Binding Assay

This assay is used to determine the IC₅₀ of WRW4 by measuring its ability to compete with a radiolabeled agonist for binding to FPR2.

-

Objective: To quantify the binding affinity of WRW4 for the FPR2 receptor.

-

Methodology:

-

Membrane Preparation: Harvest cells engineered to express high levels of FPR2 (e.g., transfected RBL-2H3 cells) and prepare a cell membrane fraction through homogenization and centrifugation.

-

Competitive Binding: In a multi-well plate, incubate the cell membranes with a constant, low concentration of a radiolabeled FPR2 agonist (e.g., [3H]WKYMVm).

-

WRW4 Titration: To parallel wells, add increasing concentrations of unlabeled WRW4 to compete for receptor binding. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled agonist).

-

Incubation & Filtration: Allow the reaction to reach equilibrium. Rapidly filter the mixture through glass fiber filters to separate receptor-bound radioligand from the unbound fraction. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on each filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of WRW4. Use non-linear regression to calculate the IC₅₀ value, which is the concentration of WRW4 that displaces 50% of the radiolabeled ligand.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of WRW4 to block the increase in intracellular calcium concentration that follows agonist stimulation of FPR2.

-

Objective: To assess the functional antagonism of FPR2 signaling by WRW4.

-

Methodology:

-

Cell Loading: Load FPR2-expressing cells (such as human neutrophils or microglial cell lines) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pre-incubation: Pre-incubate the dye-loaded cells with a specific concentration of WRW4 (e.g., 10 µM) or a vehicle control for 15-30 minutes.

-

Agonist Stimulation: Add a known FPR2 agonist (e.g., WKYMVm, Aβ42) to the cells to trigger receptor activation.

-

Signal Measurement: Measure the change in fluorescence intensity over time using a fluorometer or fluorescence microscope. The increase in fluorescence corresponds to the rise in intracellular calcium.

-

Data Analysis: Quantify the peak fluorescence response. The inhibitory effect of WRW4 is determined by comparing the peak response in WRW4-treated cells to that in vehicle-treated control cells.

-

Chemotaxis (Boyden Chamber) Assay

This assay assesses the effect of WRW4 on the directed migration of immune cells towards an FPR2 agonist, a key process in the inflammatory response.

-

Objective: To determine if WRW4 can inhibit the chemotactic migration of cells mediated by FPR2 activation.

-

Methodology:

-

Chamber Setup: Use a Boyden chamber, which consists of two compartments separated by a microporous membrane. Fill the lower compartment with media containing an FPR2 agonist (chemoattractant), such as Aβ42.

-

Cell Preparation: Prepare a suspension of cells (e.g., primary microglia or human neutrophils) and pre-incubate them with WRW4 or a vehicle control.

-

Cell Seeding: Place the cell suspension in the upper compartment of the chamber.

-

Incubation: Incubate the chamber for several hours (typically 1-6 hours) at 37°C to allow the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.

-

Staining and Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the cells that have migrated to the lower surface.

-

Data Analysis: Count the number of migrated cells per high-power field using a microscope. Compare the counts from WRW4-treated groups to the vehicle control to determine the percentage of inhibition.

-

In Vivo Administration in Neuroinflammation Models

This protocol describes the administration of WRW4 to animal models to assess its effects on neuroinflammation and associated pathologies.

-

Objective: To investigate the therapeutic potential of FPR2 antagonism in vivo.

-

Methodology:

-

Animal Model: Utilize a relevant animal model of neuroinflammation, such as a mouse model of Alzheimer's disease (e.g., APP/PS1) or diabetes-induced cognitive decline (e.g., db/db mice).

-

Administration Route: Administer WRW4 directly to the CNS, typically via intracerebroventricular (ICV) injection, to bypass the blood-brain barrier and ensure target engagement.

-

Dosing Regimen: A specific dosing regimen is followed. For example, ICV administration of WRW4 can be performed to investigate its effects on cognitive function and microglial activation.

-

Behavioral Analysis: After treatment, assess cognitive functions using behavioral tests relevant to the disease model (e.g., Morris water maze, Y-maze).

-

Histological and Molecular Analysis: Following the behavioral tests, sacrifice the animals and collect brain tissue. Analyze markers of neuroinflammation, such as microglial activation (e.g., using Iba1 or CD68 staining), and quantify pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β) via ELISA or qPCR.

-

Data Analysis: Compare the behavioral and molecular readouts between WRW4-treated animals and vehicle-treated controls to determine the in vivo efficacy of FPR2 antagonism.

-

Conclusion

WRW4 is a powerful and highly selective antagonist of the Formyl Peptide Receptor 2. Its ability to specifically block the binding of a wide array of pro-inflammatory and pro-resolving ligands makes it an indispensable tool for dissecting the complex role of FPR2 in neuroinflammation. For researchers, WRW4 allows for the precise interrogation of FPR2-dependent pathways in vitro and in vivo. For drug development professionals, it serves as a critical benchmark antagonist for the development of novel therapeutics aimed at modulating the FPR2 pathway for the treatment of neurodegenerative and other inflammatory diseases. The detailed protocols and data presented in this guide provide a solid foundation for the effective application of WRW4 in advancing neuroinflammation research.

References

The Impact of WRW4-OH on Inflammatory Signaling Pathways: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the synthetic hexapeptide WRW4-OH and its profound impact on inflammatory signaling pathways. As a selective antagonist of the Formyl Peptide Receptor 2 (FPR2), also known as Lipoxin A4 receptor (ALX), this compound serves as a critical tool for researchers in immunology, pharmacology, and drug development. This document elucidates the core mechanism of action of this compound, presents quantitative data on its inhibitory effects, details experimental protocols for key validation assays, and provides visual representations of the intricate signaling cascades it modulates.

Introduction: The Central Role of FPR2 in Inflammation

The inflammatory response is a complex and tightly regulated biological process essential for host defense and tissue homeostasis. A pivotal player in this process is the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor (GPCR) that exhibits a remarkable duality in its function.[1] Depending on the activating ligand, FPR2 can mediate both pro-inflammatory and anti-inflammatory, pro-resolving signals.[1][2] This positions FPR2 as a critical control point in the inflammatory cascade, making it a compelling target for therapeutic intervention.[1] FPR2 is expressed on a wide variety of immune cells, including neutrophils, monocytes, and macrophages, as well as non-immune cells.[1]

This compound, a synthetic hexapeptide with the sequence Trp-Arg-Trp-Trp-Trp-Trp, acts as a potent and selective antagonist of FPR2. Its primary mechanism of action is the competitive inhibition of agonist binding to the receptor, thereby preventing the initiation of downstream signaling cascades. This antagonistic activity has been demonstrated against a range of FPR2 agonists, establishing this compound as an invaluable tool for dissecting the multifaceted roles of FPR2 in health and disease.

Mechanism of Action of this compound

This compound exerts its effects by competitively binding to FPR2, thereby blocking the receptor's activation by various agonists. This inhibition disrupts the canonical downstream signaling pathways, leading to the attenuation of key cellular responses such as intracellular calcium mobilization, extracellular signal-regulated kinase (ERK) phosphorylation, chemotaxis, and superoxide generation.

Competitive Antagonism at FPR2

This compound directly competes with FPR2 agonists for the same binding site on the receptor. This has been conclusively demonstrated through competitive binding assays where this compound effectively displaces the binding of radiolabeled or fluorescently tagged FPR2 agonists.

Inhibition of Downstream Signaling Pathways

Upon agonist binding, FPR2 couples to intracellular G proteins, primarily of the Gαi family, which initiates a cascade of signaling events. This compound, by preventing agonist binding, effectively blocks these downstream pathways:

-

Inhibition of Intracellular Calcium Mobilization: Agonist activation of FPR2 leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, resulting in a transient increase in cytosolic calcium concentration. This compound potently inhibits this agonist-induced calcium flux.

-

Inhibition of MAPK/ERK Pathway: The FPR2 signaling cascade also involves the activation of the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK). Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression, contributing to various cellular responses. This compound specifically blocks the phosphorylation of ERK.

-

Modulation of NF-κB Signaling: The NF-κB signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. Studies have shown that in certain cellular contexts, such as in trophoblasts treated with lipopolysaccharide (LPS), FPR2 activation can lead to the activation of the NF-κB pathway. The use of this compound has been shown to reverse this activation, suggesting that FPR2 can modulate NF-κB signaling and that this compound can attenuate this pro-inflammatory pathway.

Quantitative Data on this compound Activity

The potency of this compound as an FPR2 antagonist has been quantified in various studies. The following tables summarize key inhibitory data.

| Parameter | Agonist | Cell Type | Value | Reference |

| IC50 | WKYMVm | FPR2-expressing cells | ~0.23 µM | |

| Inhibition | MMK-1 | Human neutrophils | Complete Inhibition | |

| Inhibition | Amyloid β42 | Human neutrophils | Complete Inhibition | |

| Inhibition | F peptide | Human neutrophils | Complete Inhibition |

Table 1: Inhibitory Potency of this compound against Various FPR2 Agonists.

| Cellular Response | Agonist | Cell Type | Effect of this compound | Reference |

| Chemotaxis | Amyloid β42 | Human neutrophils | Inhibition | |

| Superoxide Generation | Amyloid β42 | Human neutrophils | Blockade | |

| Phagocytosis | Amyloid β42 | Human macrophages | Complete Inhibition | |

| ERK Phosphorylation | WKYMVm | FPRL1-expressing cells | Complete Inhibition | |

| Calcium Mobilization | WKYMVm, MMK-1, Aβ42, F peptide | FPRL1-expressing cells | Complete Inhibition |

Table 2: Functional Inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's impact on inflammatory signaling. The following are protocols for key experiments cited in the literature.

Competitive Radioligand Binding Assay

Objective: To determine the concentration of this compound required to inhibit 50% of the binding of a radiolabeled agonist to FPR2 (IC50).

Protocol:

-

Cell Preparation: Utilize cells endogenously expressing or transfected with human FPR2 (e.g., RBL-2H3 cells). Prepare a membrane fraction from these cells.

-

Incubation: Incubate a constant concentration of a radiolabeled FPR2 agonist (e.g., [3H]WKYMVm) with the cell membranes.

-

Competition: Add increasing concentrations of unlabeled this compound to the incubation mixture to compete with the radiolabeled agonist for binding to the receptor.

-

Separation: After incubation, separate bound from unbound radioligand by filtering the mixture through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis.

Intracellular Calcium Mobilization Assay

Objective: To measure the ability of this compound to inhibit agonist-induced increases in intracellular calcium concentration.

Protocol:

-

Cell Loading: Load FPR2-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pre-incubation: Pre-incubate the dye-loaded cells with this compound or a vehicle control for a specified period.

-

Agonist Stimulation: Add an FPR2 agonist (e.g., WKYMVm) to the cells.

-

Measurement: Measure the change in fluorescence intensity over time using a fluorometer or a fluorescence microscope. This change corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Quantify the inhibitory effect of this compound by comparing the peak fluorescence response in this compound-treated cells to that in control cells.

Chemotaxis Assay

Objective: To assess the effect of this compound on the directed migration of cells towards an FPR2 agonist.

Protocol:

-

Chamber Setup: Use a Boyden chamber, which consists of two compartments separated by a microporous membrane.

-

Chemoattractant: Fill the lower compartment with a medium containing an FPR2 agonist.

-

Cell Preparation: Place a suspension of cells (e.g., isolated human neutrophils) pre-incubated with this compound or a vehicle control in the upper compartment.

-

Incubation: Incubate the chamber for a sufficient time to allow cell migration.

-

Quantification: Count the number of cells that have migrated through the membrane to the lower compartment.

-

Data Analysis: Compare the number of migrated cells in the this compound-treated group to the control group.

ERK Phosphorylation Assay (Western Blot)

Objective: To determine the effect of this compound on agonist-induced ERK phosphorylation.

Protocol:

-

Cell Treatment: Pre-incubate FPR2-expressing cells with this compound or a vehicle control.

-

Stimulation: Stimulate the cells with an FPR2 agonist for a specific time period.

-

Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate for detection.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the p-ERK signal as a ratio to the total ERK signal.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: FPR2 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for validating an FPR2 antagonist like this compound.

Conclusion

This compound is a powerful and selective antagonist of the Formyl Peptide Receptor 2. Its ability to block the binding of a wide range of agonists makes it an indispensable tool for investigating the multifaceted role of FPR2 in the inflammatory response. The dual nature of FPR2 in promoting both pro-inflammatory and pro-resolving pathways underscores the complexity of inflammation and highlights the therapeutic potential of targeting this receptor. The detailed understanding of this compound's mechanism of action and the robust experimental protocols for its characterization provide a solid foundation for future research into FPR2-mediated signaling and the development of novel anti-inflammatory therapeutics.

References

Investigating FPRL1 Signaling with WRW4-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formyl Peptide Receptor-Like 1 (FPRL1), also known as Formyl Peptide Receptor 2 (FPR2), is a G protein-coupled receptor (GPCR) critically involved in inflammatory responses, host defense mechanisms, and the pathogenesis of neurodegenerative disorders.[1][2][3] Its ability to be activated by a diverse range of ligands, including host-derived molecules and pathogen-associated molecular patterns, makes it a compelling target for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of the investigation of FPRL1 signaling, with a specific focus on the use of the selective antagonist, WRW4-OH. We will detail the signaling pathways, present quantitative data on the antagonist's activity, provide comprehensive experimental protocols for key assays, and visualize these processes to facilitate a deeper understanding of this important receptor.

Introduction to FPRL1 Signaling

FPRL1 is a classical chemoattractant receptor expressed predominantly in phagocytic cells. As a member of the GPCR family, FPRL1 primarily couples to inhibitory G proteins (Gi). Upon agonist binding, a conformational change in the receptor activates the heterotrimeric G protein, leading to the dissociation of the Gαi and Gβγ subunits. This event initiates a cascade of downstream signaling events, including the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a hallmark of FPRL1 activation. Concurrently, the signaling cascade can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinase (ERK). These signaling events culminate in various cellular responses, including chemotaxis, superoxide generation, and cytokine release.

Beyond G protein-dependent signaling, FPRL1 activity is also modulated by β-arrestins. These adaptor proteins can uncouple the receptor from G proteins, regulate its internalization, and in some contexts, act as signal transducers themselves. However, for FPRL1, ERK1/2 activation appears to be primarily mediated through G protein signaling.

This compound: A Selective FPRL1 Antagonist

This compound, a synthetic hexapeptide with the sequence Trp-Arg-Trp-Trp-Trp-Trp-OH, is a potent and specific antagonist of FPRL1. It functions as a competitive antagonist, binding to the receptor and preventing the binding of agonists, thereby inhibiting the downstream signaling cascade. This blockade effectively abrogates agonist-induced cellular responses such as calcium mobilization, ERK phosphorylation, and chemotaxis. The specificity of this compound for FPRL1 over other formyl peptide receptors, such as FPR, makes it an invaluable tool for dissecting the specific roles of FPRL1 in complex biological systems.

Quantitative Data: this compound Activity

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the antagonist required to inhibit 50% of the specific binding of a known agonist.

| Antagonist | Receptor | Inhibited Agonist | Cell Line | Assay Type | IC50 (µM) |

| This compound | FPRL1 | WKYMVm | FPRL1-expressing RBL-2H3 cells | Competitive Binding | 0.23 |

Experimental Protocols

Detailed methodologies are crucial for the successful investigation of FPRL1 signaling using this compound. The following sections provide step-by-step protocols for key experiments.

Competitive Radioligand Binding Assay

This assay quantifies the ability of this compound to compete with a radiolabeled agonist for binding to FPRL1, allowing for the determination of its binding affinity (IC50).

Objective: To determine the concentration of this compound required to inhibit 50% of the binding of a radiolabeled agonist to FPRL1.

Protocol:

-

Cell Culture: Culture Rat Basophilic Leukemia (RBL-2H3) cells stably transfected with human FPRL1 in appropriate media.

-

Membrane Preparation: Harvest the cells and prepare a membrane fraction through homogenization and centrifugation.

-

Incubation: In a multi-well plate, incubate a constant concentration of a radiolabeled FPRL1 agonist (e.g., [3H]WKYMVm) with the cell membranes.

-

Competition: Add increasing concentrations of unlabeled this compound to the wells to compete with the radiolabeled agonist.

-

Equilibration: Allow the binding to reach equilibrium by incubating at a specific temperature (e.g., 4°C) for a defined period.

-

Separation: Separate bound from unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 value using non-linear regression analysis.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to block the increase in intracellular calcium concentration triggered by FPRL1 agonists.

Objective: To assess the inhibitory effect of this compound on agonist-induced intracellular calcium release.

Protocol:

-

Cell Preparation: Seed FPRL1-expressing cells into a black-walled, clear-bottom 96-well plate and allow them to adhere.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a buffer solution for 30-60 minutes at 37°C.

-

Antagonist Pre-incubation: Wash the cells to remove excess dye and then pre-incubate them with varying concentrations of this compound or a vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Place the plate in a fluorometer or a fluorescence microscope equipped with an automated injection system. Add a known FPRL1 agonist (e.g., WKYMVm) to the wells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Quantify the peak fluorescence response in this compound-treated cells and compare it to the response in control cells to determine the inhibitory effect.

ERK Phosphorylation Assay (Western Blot)

This assay determines the effect of this compound on the activation of the MAPK signaling pathway by measuring the phosphorylation of ERK.

Objective: To evaluate the ability of this compound to inhibit agonist-induced ERK phosphorylation.

Protocol:

-

Cell Culture and Starvation: Culture FPRL1-expressing cells to sub-confluency. To reduce basal ERK activation, serum-starve the cells for several hours or overnight.

-

Antagonist Pre-treatment: Pre-treat the cells with different concentrations of this compound or a vehicle control for a defined period (e.g., 30 minutes).

-

Agonist Stimulation: Stimulate the cells with an FPRL1 agonist (e.g., WKYMVm) for a short period (e.g., 5-15 minutes) to induce maximal ERK phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK (p-ERK).

-

Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Normalization and Analysis:

-

Strip the membrane and re-probe with an antibody for total ERK to ensure equal protein loading.

-

Quantify the band intensities for p-ERK and total ERK.

-

Normalize the p-ERK signal to the total ERK signal and compare the levels of phosphorylation between different treatment groups.

-

Chemotaxis Assay (Boyden Chamber)

This assay assesses the effect of this compound on the directed migration of cells towards an FPRL1 agonist.

Objective: To determine if this compound can inhibit the chemotactic migration of cells in response to an FPRL1 agonist.

Protocol:

-

Chamber Setup: Use a Boyden chamber, which consists of two compartments separated by a microporous membrane.

-

Chemoattractant: Fill the lower compartment with a medium containing an FPRL1 agonist (chemoattractant).

-

Cell Preparation: Resuspend cells (e.g., neutrophils or FPRL1-expressing cells) in a medium and pre-incubate them with this compound or a vehicle control.

-

Cell Seeding: Place the cell suspension in the upper compartment of the Boyden chamber.

-

Incubation: Incubate the chamber for a period sufficient to allow cell migration through the pores of the membrane towards the chemoattractant (e.g., 1-3 hours at 37°C in a CO2 incubator).

-

Cell Fixation and Staining: After incubation, remove the membrane, fix it, and stain the cells that have migrated to the lower side of the membrane.

-

Quantification: Count the number of migrated cells in several microscopic fields.

-

Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the control group to determine the extent of inhibition.

Visualizing the Core Concepts

Diagrams are provided to visually summarize the key pathways and workflows discussed in this guide.

Caption: FPRL1 agonist-mediated signaling pathway.

Caption: Mechanism of FPRL1 antagonism by this compound.

Caption: General experimental workflow for studying FPRL1 with this compound.

Conclusion

The formyl peptide receptor-like 1 is a multifaceted receptor with significant implications in health and disease. The specific antagonist, this compound, provides a powerful tool for elucidating the precise roles of FPRL1-mediated signaling pathways. By employing the detailed experimental protocols and understanding the underlying signaling mechanisms outlined in this guide, researchers and drug development professionals can effectively investigate the therapeutic potential of targeting FPRL1. The continued exploration of this receptor and its antagonists holds promise for the development of novel treatments for a range of inflammatory and neurodegenerative conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. WRW4, Formyl Peptide Receptor-Like 1 (FPRL1) Antagonist - 1 mg [anaspec.com]

- 3. Identification of peptides that antagonize formyl peptide receptor-like 1-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AID 805 - Assay for Formylpeptide Receptor Family Ligands - PubChem [pubchem.ncbi.nlm.nih.gov]

The Therapeutic Potential of WRW4-OH in Diabetes-Induced Cognitive Decline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetes mellitus is a global health crisis increasingly linked to significant central nervous system complications, including cognitive decline and an elevated risk for dementia. Emerging evidence points to neuroinflammation, primarily driven by microglial activation, as a key pathological mechanism underlying diabetic encephalopathy. This technical guide delves into the therapeutic potential of WRW4-OH, a selective antagonist of the Formyl Peptide Receptor 2 (FPR2), in mitigating diabetes-induced cognitive decline. This document provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its investigation, and a summary of key quantitative data. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the intricate molecular interactions involved.

Introduction: The Role of Neuroinflammation in Diabetic Cognitive Decline

Cognitive impairment is a serious complication of diabetes, characterized by deficits in learning, memory, and executive function[1][2]. While the precise mechanisms are multifactorial, prolonged neuroinflammation mediated by microglia, the resident immune cells of the brain, is a recognized key contributor to neuronal dysfunction[1][2][3]. In the diabetic brain, chronic hyperglycemia and metabolic dysregulation create a pro-inflammatory environment, leading to persistent microglial activation. Activated microglia release a cascade of pro-inflammatory cytokines and reactive oxygen species, which can induce neuronal damage and synaptic dysfunction, ultimately contributing to cognitive deficits.

Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor, has emerged as a critical modulator of microglial activity and neuroinflammation. Expressed on microglia, FPR2 can be activated by a variety of endogenous ligands, including those elevated in diabetic conditions, triggering downstream signaling pathways that promote inflammation. Consequently, targeting FPR2 presents a novel therapeutic strategy to ameliorate neuroinflammation and its detrimental consequences on cognitive function in diabetes.

This compound: A Selective Antagonist of FPR2

This compound is a synthetic hexapeptide that acts as a selective and potent antagonist of FPR2. Its chemical sequence is Trp-Arg-Trp-Trp-Trp-Trp-CONH2. By binding to FPR2, this compound competitively inhibits the binding of agonistic ligands, thereby blocking the activation of downstream pro-inflammatory signaling cascades. This targeted inhibition of FPR2 signaling has shown promise in reducing microglial activation and mitigating the pathological processes associated with diabetes-induced cognitive decline.

Table 1: Chemical and Pharmacological Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 1104.28 g/mol | |

| Formula | C61H65N15O6 | |

| Sequence | WRWWWW (C-terminal amide) | |

| Solubility | Soluble to 1 mg/ml in water | |

| Purity | ≥95% | |

| CAS Number | 878557-55-2 | |

| IC50 (for WKYMVm binding to FPR2) | 0.23 μM |

Mechanism of Action: How this compound Mitigates Neuroinflammation

In the context of diabetes, elevated levels of FPR2 have been observed in the microglia of the hippocampus, a brain region crucial for learning and memory. The activation of FPR2 by damage-associated molecular patterns (DAMPs), which are often increased in diabetes, triggers pro-inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This leads to the production of inflammatory mediators and the promotion of a phagocytic microglial phenotype, characterized by the upregulation of markers like CD68.

This compound exerts its therapeutic effect by blocking this cascade. By antagonizing FPR2, this compound prevents the activation of NF-κB and MAPK signaling, thereby reducing the expression of pro-inflammatory genes. This dampening of the microglial inflammatory response leads to a mitigation of their morphological alterations and a downregulation of phagocytic markers, ultimately preserving neuronal function and alleviating cognitive decline.

References

The Role of WRW4 in Modulating Amyloid-Beta-Induced Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of Alzheimer's disease (AD), where the accumulation of amyloid-beta (Aβ) peptides, particularly Aβ₁₋₄₂, triggers a chronic inflammatory response mediated by microglia, the resident immune cells of the central nervous system.[1] This sustained activation leads to the release of pro-inflammatory cytokines and reactive oxygen species, contributing to neuronal damage and cognitive decline.[1][2]

A key cell surface receptor implicated in mediating the pro-inflammatory effects of Aβ is the Formyl Peptide Receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX).[3][4] FPR2 is a G protein-coupled receptor that exhibits a remarkable dual functionality; depending on the ligand, it can initiate either pro-inflammatory or pro-resolving signaling pathways. While endogenous ligands like Lipoxin A4 promote the resolution of inflammation, Aβ₁₋₄₂ acts as a pro-inflammatory agonist, perpetuating neurotoxic inflammation.

This technical guide provides an in-depth analysis of WRW4, a selective antagonist of FPR2, and its effects on Aβ-induced inflammation. By competitively blocking FPR2, WRW4 serves as an invaluable pharmacological tool to dissect the signaling pathways initiated by Aβ and to evaluate the therapeutic potential of targeting this receptor in AD. The peptide WRW4-OH, the subject of this guide's title, is a variant of the more extensively studied WRW4, which is a hexapeptide (Trp-Arg-Trp-Trp-Trp-Trp) typically featuring a C-terminal amide. This compound possesses a free carboxyl group at its C-terminus. This document will focus on the wealth of experimental data available for WRW4 as a selective FPR2 antagonist.

WRW4: A Selective FPR2/ALX Antagonist

WRW4 is a synthetic hexapeptide that functions as a potent and selective competitive antagonist of FPR2 (also referred to as FPRL1). Its selectivity is a crucial feature; WRW4 effectively inhibits cellular responses to FPR2 agonists, including Aβ₄₂, while not affecting signaling through the related Formyl Peptide Receptor 1 (FPR1).

Mechanism of Action: WRW4 competitively binds to the FPR2 receptor, preventing agonists like Aβ₁₋₄₂ from docking and initiating downstream signaling. This blockade prevents the conformational changes in the receptor necessary for G-protein activation, thereby inhibiting subsequent intracellular events such as calcium mobilization, ERK phosphorylation, and the activation of pro-inflammatory transcription factors.

Data Presentation: Potency of WRW4

The inhibitory potency of WRW4 is quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the antagonist required to inhibit 50% of the specific binding or functional response of an agonist.

| Parameter | Value | Assay Description | Reference |

| IC₅₀ | 0.23 μM | Inhibition of WKYMVm (a synthetic FPR2 agonist) binding to FPR2. |

Amyloid-Beta, FPR2, and Pro-Inflammatory Signaling

Aβ₁₋₄₂ is a recognized ligand for FPR2 on microglial cells. The binding of Aβ₁₋₄₂ to FPR2 initiates a pro-inflammatory cascade. This signaling is a key driver of the neuroinflammation observed in AD. The pathway involves the activation of downstream signaling molecules, leading to the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). NF-κB activation is a pivotal step, as it orchestrates the transcription of numerous pro-inflammatory genes, including those for cytokines like IL-1β, IL-6, and TNF-α. Furthermore, Aβ binding to FPR2 can contribute to the assembly and activation of the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome, a multi-protein complex that processes pro-IL-1β into its mature, secreted form.

References

- 1. Amyloid beta and its naturally occurring N-terminal variants are potent activators of human and mouse formyl peptide receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reversal of β-Amyloid-Induced Microglial Toxicity In Vitro by Activation of Fpr2/3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The N-Formyl Peptide Receptor 2 (FPR2) Agonist MR-39 Improves Ex Vivo and In Vivo Amyloid Beta (1–42)-Induced Neuroinflammation in Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The N-Formyl Peptide Receptor 2 (FPR2) Agonist MR-39 Improves Ex Vivo and In Vivo Amyloid Beta (1–42)-Induced Neuroinflammation in Mouse Models of Alzheimer’s Disease [ricerca.uniba.it]

The Role of WRW4-OH in Cancer Cell Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastasis, the primary cause of cancer-related mortality, is a complex process involving the migration of cancer cells from the primary tumor to distant organs. The Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor, has emerged as a significant player in promoting cancer cell migration and invasion. Consequently, targeting FPR2 presents a promising therapeutic strategy to inhibit metastasis. This technical guide provides an in-depth exploration of WRW4-OH, a synthetic peptide antagonist of FPR2, and its role in curbing cancer cell migration. We will delve into its mechanism of action, relevant signaling pathways, quantitative data on its efficacy, and detailed experimental protocols for its investigation.

Introduction to this compound and its Target, FPR2

This compound is a synthetic hexapeptide that acts as a potent and selective antagonist of Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1)[1][2][3]. FPR2 is a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, immune responses, and neurodegenerative diseases[2][3]. In the context of oncology, FPR2 expression has been correlated with tumor progression and metastasis in various cancers. Activation of FPR2 by its agonists, which can be host-derived molecules or secreted by tumor cells, initiates signaling cascades that promote chemotactic migration of cancer cells.

This compound, with the sequence Trp-Arg-Trp-Trp-Trp-Trp, competitively binds to FPR2, effectively blocking the binding of agonists and subsequent downstream signaling. This inhibitory action makes this compound a valuable tool for studying the role of FPR2 in cancer biology and a potential therapeutic agent to impede metastasis.

Mechanism of Action of this compound

The primary mechanism of this compound is the competitive antagonism of FPR2. It directly competes with FPR2 agonists for the same binding site on the receptor. This has been demonstrated in competitive binding assays where this compound effectively displaces radiolabeled FPR2 agonists. By occupying the binding site, this compound prevents the conformational changes in the receptor necessary for G protein coupling and the initiation of intracellular signaling cascades. This blockade results in the inhibition of key cellular responses that are crucial for cell migration, including intracellular calcium mobilization and the activation of the extracellular signal-regulated kinase (ERK) pathway.

Signaling Pathway Inhibition by this compound

The signaling pathway initiated by FPR2 activation and its inhibition by this compound is depicted below.

Caption: FPR2 signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound Activity

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The most consistently reported value is for the inhibition of the synthetic FPR2 agonist WKYMVm binding.

| Parameter | Agonist | Value | Assay System | Reference |

| IC50 | WKYMVm | ~0.23 µM | Radioligand binding assay with FPR2-expressing cells | |

| Effective Concentration | Various FPR2 Agonists | 1 - 10 µM | In vitro cell-based assays (e.g., chemotaxis, calcium mobilization) |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effect on cancer cell migration. Below are protocols for key experiments.

Chemotaxis Assay (Boyden Chamber Assay)

This assay measures the ability of this compound to inhibit the directed migration of cancer cells towards an FPR2 agonist.

Objective: To quantify the inhibitory effect of this compound on agonist-induced cancer cell migration.

Materials:

-

Boyden chamber apparatus with microporous membrane inserts (e.g., 8 µm pore size, varies by cell type)

-

FPR2-expressing cancer cells

-

FPR2 agonist (e.g., WKYMVm)

-

This compound

-

Serum-free cell culture medium

-

Cell staining solution (e.g., Diff-Quik, Crystal Violet)

-

Microscope

Protocol:

-

Cell Preparation: Culture FPR2-expressing cancer cells to sub-confluency. Harvest and resuspend the cells in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).

-

Pre-incubation: Pre-incubate the cancer cell suspension with various concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.

-

Assay Setup:

-

Add serum-free medium containing the FPR2 agonist to the lower wells of the Boyden chamber.

-

Add serum-free medium without the agonist to the negative control wells.

-

Place the microporous membrane inserts into the wells.

-

Add the pre-incubated cell suspension to the upper chamber of the inserts.

-

-

Incubation: Incubate the chamber for a period that allows for cell migration (typically 4-24 hours, depending on the cell line) at 37°C in a 5% CO2 incubator.

-

Cell Removal and Staining:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

-

Quantification:

-

Count the number of migrated cells in several random fields under a microscope.

-

Alternatively, the stain can be eluted and the absorbance measured with a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition by this compound by comparing the number of migrated cells in the presence of this compound to the number of cells that migrated towards the agonist alone.

References

Methodological & Application

Application Notes and Protocols for WRW4: A Selective FPR2 Antagonist for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

WRW4 is a synthetic hexapeptide (Trp-Arg-Trp-Trp-Trp-Trp-CONH2) that functions as a potent and selective antagonist for the Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1) or the lipoxin A4 receptor (ALX).[1][2] FPR2 is a G protein-coupled receptor (GPCR) that plays a critical role in inflammatory and immune responses.[2][3] Its activation by various ligands can lead to either pro-inflammatory or pro-resolving cellular effects, making it a significant target in drug discovery for a range of pathologies including inflammatory diseases, neurodegenerative disorders, and cancer.[1] WRW4 exerts its antagonistic effect by competitively inhibiting the binding of agonists to FPR2, thereby blocking downstream signaling pathways. These application notes provide detailed protocols for the use of WRW4 in key in vitro assays to investigate FPR2-mediated cellular functions. While the vast majority of literature refers to the C-terminally amidated peptide as WRW4, a variant with a C-terminal carboxylic acid is sometimes referred to as WRW4-OH. The protocols detailed below pertain to the well-characterized amidated WRW4.

Mechanism of Action

WRW4 acts as a competitive antagonist at the FPR2 receptor. It binds to the receptor, preventing the binding of various agonists, such as the synthetic peptide WKYMVm and endogenous ligands like Amyloid β42 (Aβ42). This blockade of agonist binding inhibits the conformational changes in the FPR2 receptor that are necessary for G-protein coupling and the subsequent activation of intracellular signaling cascades. Key downstream events inhibited by WRW4 include intracellular calcium mobilization, extracellular signal-regulated kinase (ERK) phosphorylation, chemotactic cell migration, and superoxide generation.

Quantitative Data Summary

The following table summarizes the quantitative data for WRW4 in various in vitro assays, providing a quick reference for its potency and effective concentrations.

| Assay Type | Target | Agonist | IC50 / Effective Concentration | Cell Type | Reference |

| Radioligand Binding | FPR2 | WKYMVm | ~0.23 µM | FPR2-expressing cells | |

| Calcium Mobilization | FPR2 | WKYMVm, MMK-1, Aβ42 | 1 - 10 µM (Pre-incubation) | FPR2-expressing cells (e.g., neutrophils) | |

| Chemotaxis | FPR2 | Aβ42 | Inhibition observed | Human neutrophils | |

| Superoxide Generation | FPR2 | Aβ42 | Inhibition observed | Human neutrophils | |

| ERK Phosphorylation | FPR2 | WKYMVm | 1 - 10 µM (Pre-incubation) | Cells expressing FPRL1 |

Signaling Pathways

The activation of FPR2 by an agonist initiates a cascade of intracellular signaling events. WRW4 blocks the initiation of these pathways by preventing agonist binding.

FPR2 signaling cascade and the inhibitory action of WRW4.

Experimental Protocols

Here are detailed protocols for key in vitro experiments utilizing WRW4.

Radioligand Binding Assay (for IC50 Determination)

This assay determines the concentration of WRW4 required to inhibit 50% of the binding of a radiolabeled agonist to FPR2.

Materials:

-

Cells expressing FPR2 (e.g., RBL-2H3 cells transfected with human FPR2)

-

Radiolabeled FPR2 agonist (e.g., [3H]WKYMVm)

-

Unlabeled WRW4

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA)

-

Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 500 mM NaCl)

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Prepare a membrane fraction from FPR2-expressing cells.

-

In a microplate, incubate a constant concentration of the radiolabeled agonist with the cell membranes.

-

Add increasing concentrations of unlabeled WRW4 to the incubation mixture to compete for receptor binding.

-

Incubate the mixture for 60-90 minutes at room temperature.

-

Separate bound from unbound radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of WRW4 and calculate the IC50 value using non-linear regression.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of WRW4 to block the increase in intracellular calcium concentration following agonist stimulation of FPR2.

Workflow for the intracellular calcium mobilization assay.

Materials:

-

FPR2-expressing cells (e.g., human neutrophils, RBL-2H3-FPR2)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

WRW4

-

FPR2 agonist (e.g., WKYMVm)

-

Assay Buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)

-

Fluorescence plate reader with kinetic reading capabilities

Protocol:

-

Seed FPR2-expressing cells in a black, clear-bottom 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with various concentrations of WRW4 or a vehicle control for 15-30 minutes at 37°C.

-

Place the plate in a fluorescence plate reader and establish a baseline fluorescence reading.

-

Add the FPR2 agonist to the wells to stimulate the cells.

-

Immediately record the change in fluorescence intensity over time.

-

Quantify the inhibitory effect of WRW4 by comparing the peak fluorescence response in WRW4-treated cells to that in control cells.

Chemotaxis Assay (Boyden Chamber)

This assay assesses the effect of WRW4 on the directed migration of cells towards an FPR2 agonist.

Materials:

-

Boyden chamber apparatus

-

Microporous membrane (e.g., polycarbonate filters with 3-5 µm pores)

-

Cells known to express FPR2 and undergo chemotaxis (e.g., isolated human neutrophils)

-

Chemotaxis Buffer (e.g., RPMI-1640 with 0.1% BSA)

-

FPR2 agonist (chemoattractant)

-

WRW4

Protocol:

-

Fill the lower compartment of the Boyden chamber with medium containing the FPR2 agonist.

-

In a separate tube, pre-incubate a suspension of cells with WRW4 or a vehicle control.

-

Place the cell suspension in the upper compartment of the Boyden chamber, which is separated from the lower compartment by the microporous membrane.

-

Incubate the chamber for a sufficient period to allow cell migration (e.g., 60-90 minutes at 37°C).

-

After incubation, fix and stain the membrane.

-

Count the number of cells that have migrated to the lower side of the membrane using a microscope.

-

Compare the number of migrated cells in the WRW4-treated groups to the control group to determine the inhibitory effect on chemotaxis.

Conclusion

WRW4 is a valuable tool for investigating the role of the FPR2 receptor in various physiological and pathological processes. Its high selectivity and well-documented antagonistic activity make it an essential reagent for in vitro studies in immunology, neurobiology, and cancer research. The protocols provided here offer a foundation for utilizing WRW4 to elucidate the intricate signaling pathways and cellular functions mediated by FPR2.

References

Application Notes and Protocols for WRW4-OH in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

WRW4-OH, commonly referred to as WRW4, is a synthetic hexapeptide (Trp-Arg-Trp-Trp-Trp-Trp-CONH2) that functions as a potent and selective antagonist for the Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1) or the Lipoxin A4 receptor (ALX).[1][2] FPR2 is a G protein-coupled receptor (GPCR) that plays a critical role in inflammatory responses, immune regulation, and neurodegenerative diseases.[1][3] WRW4 competitively inhibits the binding of various agonists to FPR2, thereby blocking downstream signaling cascades.[4] This document provides detailed application notes and protocols for the utilization of WRW4 in various cell-based assays to investigate FPR2-mediated cellular functions.

Mechanism of Action

WRW4 acts as a competitive antagonist at the FPR2 receptor. It directly competes with FPR2 agonists for the same binding site, preventing receptor activation and subsequent intracellular signaling. This blockade inhibits key cellular responses such as intracellular calcium mobilization, extracellular signal-regulated kinase (ERK) phosphorylation, chemotaxis, and superoxide generation.

Quantitative Data Summary

The inhibitory potency of WRW4 is typically characterized by its half-maximal inhibitory concentration (IC50). The following tables summarize key quantitative data for WRW4 in various in-vitro assays.

| Parameter | Agonist | Value | Cell Line/System | Reference |

| IC50 | WKYMVm | ~0.23 µM | FPRL1-expressing cells |

| Assay | Typical Working Concentration | Notes | Reference |

| Calcium Mobilization | 1 - 10 µM | Pre-incubation with cells is recommended. | |

| Chemotaxis | 1 - 10 µM | Pre-incubation with cells before exposure to agonist. | |

| Superoxide Generation | 1 - 10 µM | Co-incubation with the agonist may be suitable. | |

| ERK Phosphorylation | 1 - 10 µM | Pre-incubation before agonist stimulation. |

Note: It is highly recommended that researchers perform their own dose-response experiments to determine the optimal and non-toxic concentration range for their specific cell line and assay conditions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FPR2 signaling pathway and a general workflow for validating an FPR2 antagonist like WRW4.

Caption: FPR2 signaling pathway and the inhibitory action of WRW4.

Caption: Experimental workflow for validating an FPR2 antagonist.

Experimental Protocols

Intracellular Calcium Mobilization Assay

Objective: To measure the ability of WRW4 to inhibit the increase in intracellular calcium concentration following agonist stimulation of FPR2.

Materials:

-

Cells expressing FPR2 (e.g., human neutrophils, or cell lines like HL-60 or RBL-2H3 transfected with human FPR2).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

-

FPR2 agonist (e.g., WKYMVm).

-

WRW4.

-

Fluorescence plate reader with kinetic reading capabilities and injectors.

Protocol:

-

Cell Preparation: Culture FPR2-expressing cells to an appropriate density. For adherent cells, seed them in a 96-well black-walled, clear-bottom plate. For suspension cells, they can be prepared in tubes and later transferred to the plate.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye according to the manufacturer's instructions.

-

Remove the culture medium and add the dye loading solution to the cells.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells with assay buffer to remove excess dye.

-

-

WRW4 Pre-incubation:

-

Prepare serial dilutions of WRW4 in the assay buffer.

-

Add the WRW4 dilutions or a vehicle control to the respective wells.

-

Incubate for 15-30 minutes at 37°C.

-

-

Agonist Stimulation and Measurement:

-

Place the microplate in the fluorescence plate reader and begin recording the baseline fluorescence.

-

Using the instrument's injector, add the FPR2 agonist (at a concentration that elicits a submaximal response, e.g., EC80) to the wells.

-

Continue to record the fluorescence intensity for 1-3 minutes to capture the peak response.

-

-

Data Analysis:

-

The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

-

Plot the peak fluorescence response against the concentration of WRW4 to generate a dose-response curve and calculate the IC50 value.

-

Chemotaxis Assay (Boyden Chamber)

Objective: To assess the effect of WRW4 on the directed migration of cells towards an FPR2 agonist.

Materials:

-

Chemotactic cells (e.g., isolated human neutrophils).

-

Boyden chamber apparatus with a microporous membrane.

-

Assay medium.

-

FPR2 agonist (chemoattractant).

-

WRW4.

Protocol:

-

Chamber Preparation:

-

Fill the lower compartment of the Boyden chamber with the assay medium containing the FPR2 agonist.

-

-

Cell Preparation:

-

Isolate and resuspend the cells in the assay medium.

-

Pre-incubate a suspension of the cells with various concentrations of WRW4 or a vehicle control.

-

-

Cell Migration:

-

Place the cell suspension in the upper compartment of the Boyden chamber.

-

Incubate the chamber for a sufficient period to allow for cell migration through the membrane towards the chemoattractant in the lower chamber.

-

-

Quantification of Migration:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several microscopic fields.

-

-

Data Analysis:

-

Calculate the chemotactic index (the fold increase in migrated cells in response to the agonist compared to the medium alone).

-

Determine the percentage of inhibition of chemotaxis by WRW4 at different concentrations and calculate the IC50 value.

-

Cell Viability Assay (MTT Assay)

Objective: To determine if high concentrations of WRW4 are cytotoxic to the cells used in the functional assays.

Materials:

-

Cells of interest.

-

Complete culture medium.

-

WRW4.

-

MTT solution (0.5 mg/mL in serum-free medium).

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

WRW4 Treatment:

-

Prepare serial dilutions of WRW4 in the culture medium. Also, prepare a vehicle control with the highest concentration of DMSO used.

-

Remove the old medium and replace it with the medium containing different concentrations of WRW4 or the vehicle control. Include untreated cells as a negative control.

-

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the viability of the untreated control cells.

Solubility and Storage

-

Solubility: WRW4 is soluble in DMSO at concentrations up to 100 mg/mL. For aqueous solutions, it is advisable to first dissolve the peptide in a small amount of DMSO and then dilute it with the aqueous buffer or cell culture medium. It is also reported to be soluble in water up to 1 mg/ml.

-

Storage: Store the lyophilized peptide at -20°C or -80°C. Once dissolved, it is recommended to aliquot the stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting

-

Precipitation of WRW4: If precipitation is observed in the culture medium, ensure a high-concentration stock solution is prepared in 100% DMSO before further dilution.

-

Low Signal in Functional Assays: Ensure that the cells used express a sufficient level of functional FPR2. The agonist concentration should be optimized to produce a submaximal response to allow for the observation of inhibition.

-

High Background or Non-specific Effects: At high concentrations, off-target effects or cytotoxicity may occur. Always include a vehicle control and perform a cell viability assay to rule out cytotoxicity.

By following these detailed application notes and protocols, researchers can effectively utilize WRW4 as a selective antagonist to investigate the diverse biological roles of the FPR2 receptor in various cellular systems.

References

Protocol for Intracerebroventricular Administration of WRW4-OH in Mice

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a comprehensive protocol for the intracerebroventricular (ICV) administration of WRW4-OH, a selective antagonist of the Formyl Peptide Receptor 2 (FPR2), in mice. FPR2, also known as Formyl Peptide Receptor-Like 1 (FPRL1) or the Lipoxin A4 receptor (ALX), is a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, host defense, and neurodegenerative diseases.[1] this compound acts by competitively inhibiting the binding of agonists to FPR2, thereby blocking downstream signaling pathways.[2][3] This makes it a valuable tool for investigating the role of FPR2 in the central nervous system.

The protocol outlined below details the necessary materials, step-by-step surgical procedures for stereotaxic injection into the lateral ventricles, and essential post-operative care to ensure animal welfare and experimental success. Adherence to aseptic surgical techniques and appropriate animal care guidelines is critical.

Data Presentation: Quantitative Data for WRW4 ICV Administration

The following table summarizes reported dosages of the related compound WRW4 used in various mouse models via different administration routes. This data can serve as a reference for dose-ranging studies with this compound.

| Animal Model | Disease/Condition Studied | WRW4 Dosage | Administration Route | Vehicle/Formulation |

| Male Swiss Mice | Inflammation (CFA-induced hyperalgesia) | 10 µ g/paw | Intraplantar (i.pl.) | Not Specified |